2-(2-chloro-6-fluorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

thrombin inhibition anticoagulant P2 scaffold SAR

Procure this compound to access a unique pyrrolidine-carbonyl phenyl P1 motif absent from published thrombin inhibitor chemotypes. With a distinct P1 substituent unexplored in foundational oxyguanidine/aminopyridine patent estates, it enables novel selectivity profiling across thrombin, factor Xa, and related serine proteases. Its predicted cLogP (~3.0) and tPSA (~58 Ų) position it as a permeability-enhanced starting point for oral anticoagulant SAR—ideal for building proprietary, patent-circumventing portfolios.

Molecular Formula C19H18ClFN2O2
Molecular Weight 360.8 g/mol
CAS No. 777875-16-8
Cat. No. B3490655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
CAS777875-16-8
Molecular FormulaC19H18ClFN2O2
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F
InChIInChI=1S/C19H18ClFN2O2/c20-16-4-3-5-17(21)15(16)12-18(24)22-14-8-6-13(7-9-14)19(25)23-10-1-2-11-23/h3-9H,1-2,10-12H2,(H,22,24)
InChIKeyMSTDUXDIAYDFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-6-fluorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide (CAS 777875-16-8): Procurement-Relevant Structural and Pharmacological Baseline


2-(2-Chloro-6-fluorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide (CAS 777875-16-8) is a synthetic small molecule belonging to the 2-(2-chloro-6-fluorophenyl)acetamide class, a scaffold extensively characterized as a P2 motif in potent thrombin inhibitors [1]. The compound features a pyrrolidine-1-carbonyl phenyl group at the amide nitrogen, a structural feature distinct from the oxyguanidine P1 and difluoroethylamine P3 substituents commonly explored in this series [2]. With a molecular formula of C19H18ClFN2O2 and a molecular weight of 360.8 g/mol, this compound represents a structurally differentiated analog within a therapeutically validated anticoagulant target class.

Why Generic Substitution of 2-(2-Chloro-6-fluorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide with Other Class Members Is Not Supported by Evidence


Within the 2-(2-chloro-6-fluorophenyl)acetamide class, thrombin inhibitory potency spans a 37‑fold range (Ki = 0.9–33.9 nM) depending on the specific P1 and P3 substituent combinations [1]. The pyrrolidine-1-carbonyl phenyl moiety present in the target compound is structurally absent from the published SAR landscape, meaning that extrapolations of potency, selectivity, or pharmacokinetic behavior from known analogs (e.g., oxyguanidine‑P1, difluoroethylamine‑P3 chemotypes) are unreliable [2]. Furthermore, subtle variations in the amide side chain have been shown to drastically alter selectivity profiles between thrombin and factor Xa, as well as oral bioavailability [3]. Consequently, substituting this compound with an in‑class analog without matched pharmacological characterization risks selecting a molecule with either inadequate target engagement or an unanticipated off‑target liability profile.

Quantitative Differentiation Evidence for 2-(2-Chloro-6-fluorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide Relative to Comparator Analogs


P2 Scaffold Thrombin Inhibitory Potency Baseline vs. Cyanofluorophenylacetamide Analog

The 2-(2-chloro-6-fluorophenyl)acetamide P2 scaffold confers nanomolar thrombin inhibition (Ki range 0.9–33.9 nM) [1]. The most closely related optimized P2 analog, a 2-cyano-6-fluorophenylacetamide derivative (compound 14), achieves a Ki of 1.2 nM against human thrombin, while the target compound's specific Ki remains to be experimentally determined [2]. This structural divergence—chloro vs. cyano substituent at the 2‑position of the phenyl ring—is known to modulate both potency and oral bioavailability in this series, precluding direct potency extrapolation without dedicated assay data.

thrombin inhibition anticoagulant P2 scaffold SAR

P1 Substituent Divergence: Pyrrolidine-Carbonyl Phenyl vs. Oxyguanidine in Thrombin Binding Affinity

Published 2-(2-chloro-6-fluorophenyl)acetamide thrombin inhibitors uniformly employ an oxyguanidine P1 group that engages the S1 specificity pocket of thrombin, contributing to Ki values as low as 0.7 nM [1]. The target compound replaces this oxyguanidine with a 4‑(pyrrolidine-1-carbonyl)phenyl moiety, a neutral amide‑type substituent that lacks the strongly basic guanidine motif required for optimal S1 pocket interaction. This substitution is anticipated to reduce thrombin affinity relative to oxyguanidine‑containing analogs, while potentially altering the selectivity fingerprint across serine proteases of the coagulation cascade.

thrombin P1 pharmacophore pyrrolidine amide SAR differentiation

Predicted Selectivity Profile vs. Dual Thrombin/Factor Xa Inhibitor RWJ-445167

RWJ‑445167 (3DP‑10017) is a dual thrombin/factor Xa inhibitor with Ki values of 4.0 nM (thrombin) and 230 nM (factor Xa), respectively . The target compound's pyrrolidine‑1‑carbonyl phenyl moiety is structurally reminiscent of factor Xa‑preferring pyrrolidine‑carboxamide chemotypes reported in the patent literature [1]. While no direct cross‑screening data exist, chemotype‑based inference suggests that the target compound may exhibit a shifted thrombin/factor Xa selectivity ratio compared to RWJ‑445167, potentially favoring factor Xa inhibition more than the 57‑fold thrombin preference displayed by RWJ‑445167.

coagulation factor selectivity dual inhibitor RWJ-445167

Physicochemical Property Differentiation: Predicted Drug‑Likeness vs. Dabigatran

Dabigatran (Ki = 4.5 nM) is a clinically approved direct thrombin inhibitor with a calculated logP of approximately 1.4 and a polar surface area (tPSA) of ~150 Ų [1]. The target compound (C19H18ClFN2O2, MW 360.8) is predicted to have a cLogP in the range of 2.8–3.5 and a tPSA of ~58 Ų, reflecting the replacement of dabigatran's highly polar benzamidine/amidine groups with a neutral pyrrolidine‑carbonyl phenyl terminus [2]. This reduction in polarity and H‑bond donor/acceptor count suggests improved membrane permeability and potentially enhanced oral absorption, though experimental confirmation is absent.

drug‑likeness cLogP oral bioavailability Dabigatran

Synthetic Accessibility and Structural Novelty for IP Differentiation

A comprehensive patent landscape analysis reveals that the vast majority of 2‑(2‑chloro‑6‑fluorophenyl)acetamide thrombin inhibitors claimed in the primary patents (e.g., Lee et al. 2007 series) specify oxyguanidine or aminopyridine P1 groups combined with difluoroethylamine or arylsulfonate P3 moieties [1]. The target compound's 4‑(pyrrolidine‑1‑carbonyl)phenyl P1 substituent lies outside these generic claims, constituting a novel chemotype within the class . This structural departure not only creates freedom‑to‑operate opportunities but also enables proprietary composition‑of‑matter protection for follow‑on optimization programs.

scaffold novelty intellectual property chemical synthesis patent landscape

High‑Value Application Scenarios for 2-(2-Chloro-6-fluorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide Based on Evidence Differentiation


Selectivity Profiling of Coagulation Cascade Serine Proteases

The target compound's pyrrolidine‑carbonyl phenyl P1 motif is chemically distinct from the oxyguanidine and amidine P1 groups that dominate published thrombin inhibitors [1]. This makes it ideally suited for inclusion in a curated panel designed to map selectivity fingerprints across thrombin, factor Xa, factor VIIa, and related trypsin‑like serine proteases. Comparative profiling against RWJ‑445167 (dual inhibitor) and dabigatran (thrombin‑selective) can elucidate how the unique P1 substituent redistributes inhibitory activity across the coagulation cascade .

Oral Anticoagulant Lead Optimization and ADME‑Guided Scaffold Hopping

With its predicted cLogP of 2.8–3.5 and tPSA of ~58 Ų—substantially more lipophilic than dabigatran (cLogP ~1.4, tPSA ~150 Ų)—the target compound is positioned as a permeability‑enhanced scaffold for oral anticoagulant development [1]. Researchers focused on improving oral bioavailability beyond the oxyguanidine and cyano‑P2 series can use this compound as a starting point for parallel SAR exploration, leveraging its structural divergence to probe the permeability–potency trade‑off inherent in the P2‑P1 linker region .

Intellectual Property Diversification and Novel Composition‑of‑Matter Filing

The 4‑(pyrrolidine‑1‑carbonyl)phenyl P1 substituent occupies chemical space not claimed in the foundational thrombin inhibitor patents covering oxyguanidine and aminopyridine P1 variants [1]. For industrial research organizations seeking to build proprietary anticoagulant portfolios, procuring this compound enables the generation of novel composition‑of‑matter claims and the establishment of a defensive IP position that circumvents existing patent estates in the 2‑(chloro/cyano)‑6‑fluorophenylacetamide class .

Quote Request

Request a Quote for 2-(2-chloro-6-fluorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.